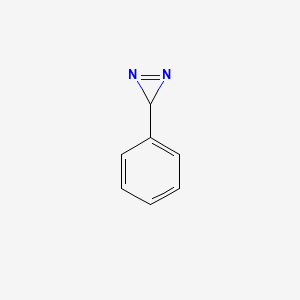
5-Methoxychroman-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxychroman-2-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a fused benzene and dihydropyran ring structure, with a methoxy group at the 5th position and a carbonyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxychroman-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the visible-light synthesis via a doubly decarboxylative Giese reaction. This reaction involves the use of visible light, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxychroman-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carbonyl group to an alcohol.
Substitution: This can replace the methoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a hydroxyl group at the carbonyl position .
Applications De Recherche Scientifique
5-Methoxychroman-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activities, such as anti-inflammatory and antioxidant properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Methoxychroman-2-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and affect cellular signaling pathways. For instance, it has been shown to inhibit enzymes like diacylglycerol acyltransferase and protein tyrosine phosphatase, which are involved in metabolic and signaling processes .
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the methoxy group at the 5th position but shares a similar core structure.
Chroman-2-one: Similar structure but without the methoxy group.
Thiochroman-4-one: Contains a sulfur atom instead of an oxygen atom in the ring structure.
Uniqueness: 5-Methoxychroman-2-one is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
5-methoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H10O3/c1-12-8-3-2-4-9-7(8)5-6-10(11)13-9/h2-4H,5-6H2,1H3 |
Clé InChI |
JUPBIJIFUZTSKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1CCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)


![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)
